molecular formula C13H12N4OS B13007381 1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B13007381
M. Wt: 272.33 g/mol
InChI Key: PGEIZBKFGLJXND-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as thiourea, under acidic conditions to yield the desired pyrazolo[3,4-d]pyrimidine-4-thiol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxy-5-methylphenyl)pyrimidin-2-amine
  • 5-Methoxy-2-methylpyrimidin-4-ol
  • 2-Methoxybenzylidene-pyrimidin-2-yl-amine

Uniqueness

1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol stands out due to its unique pyrazolo[3,4-d]pyrimidine core, which imparts distinct biological activity and chemical reactivity. This structural feature differentiates it from other similar compounds and enhances its potential for various applications.

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C13H12N4OS/c1-8-3-4-11(18-2)10(5-8)17-12-9(6-16-17)13(19)15-7-14-12/h3-7H,1-2H3,(H,14,15,19)

InChI Key

PGEIZBKFGLJXND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C3=C(C=N2)C(=S)N=CN3

Origin of Product

United States

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